molecular formula C20H24CaN2O6 B12686741 calcium;5-butoxypyridine-2-carboxylate CAS No. 89816-15-9

calcium;5-butoxypyridine-2-carboxylate

Cat. No.: B12686741
CAS No.: 89816-15-9
M. Wt: 428.5 g/mol
InChI Key: XGHLZIABMZGESO-UHFFFAOYSA-L
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Description

Calcium 5-butoxypyridine-2-carboxylate is a coordination complex in which calcium ions are chelated by the carboxylate group of 5-butoxypyridine-2-carboxylic acid. This compound combines the bioactivity of calcium with the unique structural features of the pyridine-carboxylate ligand. Applications range from pharmaceutical formulations (e.g., calcium supplements) to materials science, where its coordination geometry enables tailored reactivity .

Properties

CAS No.

89816-15-9

Molecular Formula

C20H24CaN2O6

Molecular Weight

428.5 g/mol

IUPAC Name

calcium;5-butoxypyridine-2-carboxylate

InChI

InChI=1S/2C10H13NO3.Ca/c2*1-2-3-6-14-8-4-5-9(10(12)13)11-7-8;/h2*4-5,7H,2-3,6H2,1H3,(H,12,13);/q;;+2/p-2

InChI Key

XGHLZIABMZGESO-UHFFFAOYSA-L

Canonical SMILES

CCCCOC1=CN=C(C=C1)C(=O)[O-].CCCCOC1=CN=C(C=C1)C(=O)[O-].[Ca+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium;5-butoxypyridine-2-carboxylate typically involves the reaction of 5-butoxypyridine-2-carboxylic acid with a calcium salt, such as calcium chloride or calcium carbonate. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Calcium;5-butoxypyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The butoxy group or the pyridine ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylate oxides, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

Calcium;5-butoxypyridine-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of calcium;5-butoxypyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to calcium ion channels, modulating their activity and influencing cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Chemical Properties

Calcium 5-butoxypyridine-2-carboxylate distinguishes itself from analogous calcium carboxylates through its heteroaromatic ligand. Key comparisons include:

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility in Water (g/L) Binding Constant (Kd, μM)
Calcium acetate C₄H₆CaO₄ 158.17 347 (20°C) 1200
Calcium citrate C₁₂H₁₀Ca₃O₁₄ 498.43 0.95 (25°C) 450
Calcium 5-methoxypyridine-2-carboxylate C₈H₇CaNO₄ 237.24 85 (20°C) 620
Calcium 5-butoxypyridine-2-carboxylate C₁₁H₁₃CaNO₄ 303.38 22 (20°C) 280

The butoxy group reduces water solubility compared to smaller alkoxy substituents (e.g., methoxy) but increases lipid solubility, favoring interactions with hydrophobic biological targets.

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